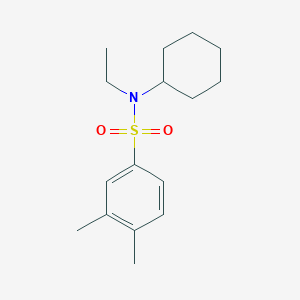![molecular formula C14H15Cl2NO3 B226427 2-[(3,5-dichlorophenyl)carbamoyl]cyclohexane-1-carboxylic Acid](/img/structure/B226427.png)
2-[(3,5-dichlorophenyl)carbamoyl]cyclohexane-1-carboxylic Acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-[(3,5-dichlorophenyl)carbamoyl]cyclohexane-1-carboxylic Acid, also known as DCCA, is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is of interest due to its unique chemical structure and potential biological activities. In
作用机制
The mechanism of action of 2-[(3,5-dichlorophenyl)carbamoyl]cyclohexane-1-carboxylic Acid is not fully understood, but it is believed to involve the inhibition of enzymes involved in DNA synthesis and repair. This leads to the accumulation of DNA damage and ultimately cell death. 2-[(3,5-dichlorophenyl)carbamoyl]cyclohexane-1-carboxylic Acid has also been shown to inhibit the activity of certain proteins involved in cell signaling pathways, which may contribute to its anti-cancer effects.
Biochemical and Physiological Effects:
2-[(3,5-dichlorophenyl)carbamoyl]cyclohexane-1-carboxylic Acid has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes involved in DNA synthesis and repair, as well as cell signaling pathways. In addition, 2-[(3,5-dichlorophenyl)carbamoyl]cyclohexane-1-carboxylic Acid has been shown to induce apoptosis, or programmed cell death, in cancer cells. It has also been shown to inhibit the growth of certain bacteria.
实验室实验的优点和局限性
One of the main advantages of using 2-[(3,5-dichlorophenyl)carbamoyl]cyclohexane-1-carboxylic Acid in lab experiments is its potential as a cancer therapy. 2-[(3,5-dichlorophenyl)carbamoyl]cyclohexane-1-carboxylic Acid has been shown to inhibit the growth of cancer cells in vitro and in vivo, and may enhance the effectiveness of chemotherapy drugs. However, there are also limitations to using 2-[(3,5-dichlorophenyl)carbamoyl]cyclohexane-1-carboxylic Acid in lab experiments. One limitation is the relatively low yield of the synthesis method, which may limit its availability for research. In addition, the mechanism of action of 2-[(3,5-dichlorophenyl)carbamoyl]cyclohexane-1-carboxylic Acid is not fully understood, which may make it difficult to design experiments to test its effects.
未来方向
There are several future directions for research on 2-[(3,5-dichlorophenyl)carbamoyl]cyclohexane-1-carboxylic Acid. One area of research is to further elucidate its mechanism of action, which may lead to the development of more effective cancer therapies. Another area of research is to explore its potential as an antibiotic, as it has been shown to inhibit the growth of certain bacteria. Additionally, research could be done to optimize the synthesis method of 2-[(3,5-dichlorophenyl)carbamoyl]cyclohexane-1-carboxylic Acid, potentially increasing its availability for research. Finally, research could be done to explore the potential use of 2-[(3,5-dichlorophenyl)carbamoyl]cyclohexane-1-carboxylic Acid in other scientific fields, such as neuroscience or immunology.
合成方法
The synthesis of 2-[(3,5-dichlorophenyl)carbamoyl]cyclohexane-1-carboxylic Acid involves several steps. The starting material is 3,5-dichloroaniline, which is reacted with cyclohexanone in the presence of a base to form 3,5-dichlorophenylcyclohexanone. This intermediate is then reacted with phosgene and ammonia to form 2-[(3,5-dichlorophenyl)carbamoyl]cyclohexane-1-carboxylic Acid. The overall yield of this process is around 50%.
科学研究应用
2-[(3,5-dichlorophenyl)carbamoyl]cyclohexane-1-carboxylic Acid has been studied for its potential applications in various scientific fields. One of the most promising areas of research is in the field of cancer therapy. 2-[(3,5-dichlorophenyl)carbamoyl]cyclohexane-1-carboxylic Acid has been shown to inhibit the growth of cancer cells in vitro and in vivo. It has also been shown to enhance the effectiveness of chemotherapy drugs. In addition, 2-[(3,5-dichlorophenyl)carbamoyl]cyclohexane-1-carboxylic Acid has been studied for its potential use in treating bacterial infections, as it has been shown to inhibit the growth of certain bacteria.
属性
IUPAC Name |
2-[(3,5-dichlorophenyl)carbamoyl]cyclohexane-1-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15Cl2NO3/c15-8-5-9(16)7-10(6-8)17-13(18)11-3-1-2-4-12(11)14(19)20/h5-7,11-12H,1-4H2,(H,17,18)(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VSMUYYFJVFSVCA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C(C1)C(=O)NC2=CC(=CC(=C2)Cl)Cl)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15Cl2NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(3,5-dichlorophenyl)carbamoyl]cyclohexane-1-carboxylic Acid | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-[(2,5-Dimethylphenyl)sulfonyl]pyrrolidine](/img/structure/B226344.png)






![4-[(4-Propoxyphenyl)sulfonyl]morpholine](/img/structure/B226367.png)


![N-(2-furylmethyl)-4-(4-{[(2-furylmethyl)amino]sulfonyl}phenoxy)benzenesulfonamide](/img/structure/B226379.png)
![1-[(6-Methoxy-2-naphthyl)sulfonyl]-4-methylpiperidine](/img/structure/B226394.png)
![1-[(2,4-Dichloro-5-methylphenyl)sulfonyl]-2-methylpiperidine](/img/structure/B226397.png)
